

Spectroscopic Characterization of 3-Iodo-4-methoxy-pyridin-2-ylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

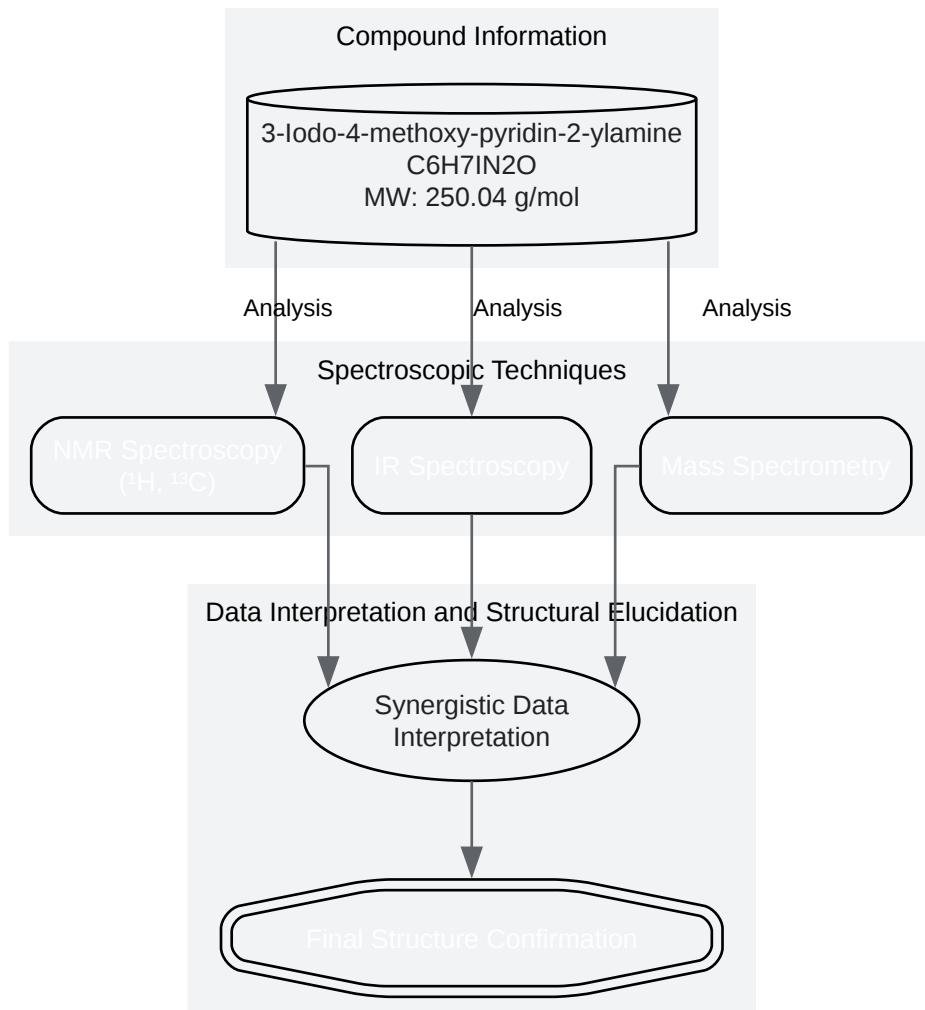
Compound of Interest

Compound Name: 3-Iodo-4-methoxy-pyridin-2-ylamine

Cat. No.: B1325003

[Get Quote](#)

Introduction


3-Iodo-4-methoxy-pyridin-2-ylamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, unequivocal structural confirmation is paramount. This technical guide provides a comprehensive overview of the spectroscopic data for **3-iodo-4-methoxy-pyridin-2-ylamine**, offering insights into the experimental protocols and data interpretation necessary for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of heterocyclic compounds.

The following sections detail the expected outcomes from core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide presents a robust analysis based on predicted data, supported by empirical data from structurally analogous compounds.

Molecular Structure and Analysis Workflow

The structural analysis of **3-iodo-4-methoxy-pyridin-2-ylamine** relies on the synergistic interpretation of data from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they allow for a confident assignment of the molecular architecture.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **3-iodo-4-methoxy-pyridin-2-ylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **3-iodo-4-methoxy-pyridin-2-ylamine**, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.70	d, $J = 5.5$ Hz	1H	H-6
~6.45	d, $J = 5.5$ Hz	1H	H-5
~5.00	br s	2H	-NH ₂
~3.90	s	3H	-OCH ₃

Experimental Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-iodo-4-methoxy-pyridin-2-ylamine** in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrument: A 500 MHz NMR spectrometer.
- Parameters:
 - Pulse Program: Standard single-pulse sequence (zg30).
 - Acquisition Time: 3-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
 - Temperature: 298 K.
- Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum.

Interpretation of the ^1H NMR Spectrum:

The ^1H NMR spectrum is expected to show four distinct signals. The two doublets in the aromatic region are characteristic of a di-substituted pyridine ring. The downfield signal at approximately 7.70 ppm is assigned to the proton at the 6-position (H-6), which is deshielded by the adjacent electronegative nitrogen atom. The upfield doublet at around 6.45 ppm corresponds to the proton at the 5-position (H-5). The coupling constant of ~ 5.5 Hz is typical for ortho-coupling in a pyridine ring.

A broad singlet around 5.00 ppm that integrates to two protons is indicative of the primary amine ($-\text{NH}_2$) group. The broadness of this peak is due to quadrupole broadening from the ^{14}N nucleus and potential hydrogen exchange. The sharp singlet integrating to three protons at approximately 3.90 ppm is characteristic of a methoxy ($-\text{OCH}_3$) group. The chemical shift of this group is influenced by its position on the electron-rich pyridine ring.

^{13}C NMR Spectroscopy

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~162.0	C-4
~158.0	C-2
~149.0	C-6
~108.0	C-5
~85.0	C-3
~56.0	$-\text{OCH}_3$

Experimental Protocol:

- Sample Preparation: Use the same sample prepared for ^1H NMR.
- Instrument: A 500 MHz NMR spectrometer (operating at 125 MHz for ^{13}C).
- Parameters:

- Pulse Program: Proton-decoupled ^{13}C experiment (zgpg30).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024-4096 to achieve adequate signal-to-noise.
- Temperature: 298 K.
- Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

Interpretation of the ^{13}C NMR Spectrum:

The proton-decoupled ^{13}C NMR spectrum is predicted to display six signals, corresponding to the six unique carbon atoms in the molecule. The quaternary carbons (C-2, C-3, and C-4) can be distinguished from the protonated carbons (C-5, C-6, and $-\text{OCH}_3$) by performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

- C-4 (~162.0 ppm): This carbon is significantly deshielded due to the attached electron-donating methoxy group.
- C-2 (~158.0 ppm): This carbon is deshielded by the adjacent amino group and the ring nitrogen.
- C-6 (~149.0 ppm): This is the most downfield of the protonated aromatic carbons due to its proximity to the ring nitrogen.
- C-5 (~108.0 ppm): This protonated carbon is expected to be relatively upfield.
- C-3 (~85.0 ppm): The carbon bearing the iodine atom is expected to be significantly shielded due to the "heavy atom effect" of iodine.
- $-\text{OCH}_3$ (~56.0 ppm): This signal in the aliphatic region is characteristic of a methoxy carbon.

Caption: Structure and predicted NMR assignments for **3-iodo-4-methoxy-pyridin-2-ylamine**.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Medium, sharp (doublet)	N-H stretching (asymmetric & symmetric)
3050-3000	Weak	Aromatic C-H stretching
2950-2850	Weak	Aliphatic C-H stretching (-OCH ₃)
1620-1580	Strong	C=C and C=N ring stretching
1500-1400	Medium-Strong	C=C ring stretching
1250-1200	Strong	Asymmetric C-O-C stretching
1050-1000	Medium	Symmetric C-O-C stretching
600-500	Weak-Medium	C-I stretching

Experimental Protocol:

- Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent disk using a hydraulic press.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.

- Data Acquisition: Record the spectrum and perform a background subtraction using a blank KBr pellet.

Interpretation of the IR Spectrum:

The IR spectrum will be dominated by vibrations characteristic of the substituted pyridine ring and its functional groups. The presence of a primary amine is confirmed by a doublet in the 3450-3300 cm^{-1} region, corresponding to the asymmetric and symmetric N-H stretching vibrations. Aromatic and aliphatic C-H stretching bands will appear as weak signals above and below 3000 cm^{-1} , respectively.

Strong absorptions in the 1620-1400 cm^{-1} region are characteristic of the C=C and C=N stretching vibrations of the pyridine ring. A strong band around 1250-1200 cm^{-1} is indicative of the asymmetric C-O-C stretching of the methoxy group. The C-I stretching vibration is expected to appear in the low-frequency region, typically between 600 and 500 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
250	100	[M] ⁺ (Molecular Ion)
235	40	[M - CH ₃] ⁺
123	80	[M - I] ⁺
108	30	[M - I - CH ₃] ⁺

Experimental Protocol:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

- Ionization: Use electron ionization (EI) at 70 eV.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
- Detection: Scan a mass range of m/z 50-500.

Interpretation of the Mass Spectrum:

The mass spectrum will provide the molecular weight of the compound. The molecular ion peak ($[M]^+$) is expected at m/z 250, corresponding to the molecular formula $C_6H_7IN_2O$. Due to the presence of a single iodine atom, which is monoisotopic (^{127}I), no significant M+1 or M+2 peaks from isotopic distribution are expected, aside from the natural abundance of ^{13}C .

The fragmentation pattern will provide further structural information. A prominent peak at m/z 123, corresponding to the loss of an iodine radical ($[M - I]^+$), is highly characteristic of iodo-substituted compounds. Another expected fragmentation is the loss of a methyl radical from the methoxy group, giving a peak at m/z 235 ($[M - CH_3]^+$). A subsequent loss of iodine from this fragment would result in a peak at m/z 108.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of **3-iodo-4-methoxy-pyridin-2-ylamine**. The predicted data presented in this guide, based on established spectroscopic principles and data from analogous structures, serves as a robust framework for the structural elucidation of this compound. Researchers and scientists can utilize this information to confirm the identity and purity of synthesized **3-iodo-4-methoxy-pyridin-2-ylamine**, ensuring the integrity of their subsequent studies.

- To cite this document: BenchChem. [Spectroscopic Characterization of 3-Iodo-4-methoxy-pyridin-2-ylamine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1325003#3-iodo-4-methoxy-pyridin-2-ylamine-spectroscopic-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com